3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
The compound 3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic scaffold known for its pharmacological relevance. Key structural attributes include:
- N-(3,5-Dimethylphenyl) carboxamide: Introduces steric bulk and electron-donating methyl groups, which may improve metabolic stability.
- 5-Methyl group: Likely influences conformational rigidity and hydrophobic interactions.
- 2,4-Dioxo motif: Contributes hydrogen-bonding capacity, critical for enzyme inhibition (e.g., kinases, purine nucleoside phosphorylase) .
This compound’s design aligns with trends in pyrrolopyrimidine derivatives, which are explored for anticancer, antibacterial, and anti-inflammatory activities .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-12-8-13(2)10-15(9-12)24-20(28)17-11-26(3)19-18(17)25-22(30)27(21(19)29)16-6-4-14(23)5-7-16/h4-11H,1-3H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJUCRFQBBIMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS021670485, also known as F2204-0184, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of ions and metabolites across the mitochondrial outer membrane. They play a crucial role in regulating mitochondrial function and are involved in various cellular processes, including energy metabolism and apoptosis.
Mode of Action
AKOS021670485 interacts with VDACs and reduces their conductance. It inhibits selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis. The IC50 values range from 3.3 to 3.6 μM. This compound also prevents glucotoxicity-mediated overexpression of VDAC1 in INS-1 cells.
Biochemical Pathways
The primary biochemical pathway affected by AKOS021670485 is the mitochondrial apoptotic pathway. By inhibiting VDAC oligomerization, AKOS021670485 prevents the release of cytochrome C from the mitochondria, a key event in the initiation of the intrinsic apoptotic pathway. This results in the suppression of apoptosis, potentially influencing cell survival and death decisions.
Result of Action
The primary molecular effect of AKOS021670485 is the inhibition of VDAC oligomerization, which in turn prevents the release of cytochrome C from the mitochondria. This leads to the suppression of apoptosis, potentially promoting cell survival. At the cellular level, this could result in the prevention of cell death and potentially influence the progression of diseases where apoptosis plays a key role.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolo[3,2-d]Pyrimidine Derivatives
Substituent Effects on Bioactivity
- 4-Chlorophenyl Group : Common in high-activity analogues (e.g., compound 19b in ), suggesting its role as a pharmacophore for anticancer activity .
- Carboxamide vs. This may improve target affinity but reduce solubility.
- Thiophene Hybrids : Compounds like 19b () demonstrate that fused heterocyclic systems (e.g., thiophene-triazolo) significantly boost cytotoxicity, though at the cost of synthetic complexity .
Crystallographic and Conformational Insights
- The ethyl ester analogue () crystallizes in a triclinic system (space group P1) with intramolecular C–H···O hydrogen bonds and π-π stacking. The dihedral angle between the pyrrolopyrimidine core and phenyl rings (~61–75°) suggests moderate planarity, which may influence binding pocket compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
